2,7-Dinitro-9-oxo-9H-fluorene-4-carbonitrile

Description

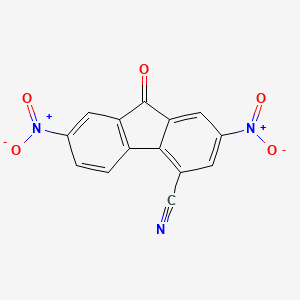

2,7-Dinitro-9-oxo-9H-fluorene-4-carbonitrile: is a chemical compound with the molecular formula C14H5N3O5 It is a derivative of fluorene, characterized by the presence of nitro groups at the 2 and 7 positions, a carbonyl group at the 9 position, and a nitrile group at the 4 position

Properties

CAS No. |

91599-01-8 |

|---|---|

Molecular Formula |

C14H5N3O5 |

Molecular Weight |

295.21 g/mol |

IUPAC Name |

2,7-dinitro-9-oxofluorene-4-carbonitrile |

InChI |

InChI=1S/C14H5N3O5/c15-6-7-3-9(17(21)22)5-12-13(7)10-2-1-8(16(19)20)4-11(10)14(12)18/h1-5H |

InChI Key |

KPFCTSPVNYQSOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=CC(=CC(=C23)C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dinitro-9-oxo-9H-fluorene-4-carbonitrile typically involves the nitration of fluorene derivatives. One common method includes the following steps:

Nitration of Fluorene: Fluorene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 7 positions.

Oxidation: The resulting 2,7-dinitrofluorene is then oxidized to form 2,7-dinitro-9-fluorenone.

Cyanation: Finally, the 9-fluorenone derivative undergoes a cyanation reaction to introduce the nitrile group at the 4 position, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2,7-Dinitro-9-oxo-9H-fluorene-4-carbonitrile can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

Oxidation: The compound can undergo further oxidation under strong oxidizing conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Nucleophiles: Ammonia, amines, alcohols.

Major Products Formed

Reduction: 2,7-Diamino-9-oxo-9H-fluorene-4-carbonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Further oxidized products, potentially leading to ring-opening reactions.

Scientific Research Applications

2,7-Dinitro-9-oxo-9H-fluorene-4-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,7-Dinitro-9-oxo-9H-fluorene-4-carbonitrile is primarily related to its ability to interact with biological molecules. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with proteins, DNA, or other cellular components. The nitrile group can also participate in various biochemical reactions, potentially leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

- 2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid butyl ester

- 2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid pentadecyl ester

- 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-dibenzylamide

Uniqueness

2,7-Dinitro-9-oxo-9H-fluorene-4-carbonitrile is unique due to the presence of both nitro and nitrile groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups makes it a valuable compound for research in various scientific fields.

Biological Activity

2,7-Dinitro-9-oxo-9H-fluorene-4-carbonitrile is a synthetic compound derived from the fluorene backbone, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 298.27 g/mol. The presence of nitro groups at positions 2 and 7, along with the carbonitrile functional group at position 4, is crucial for its biological activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Nitro compounds can generate ROS upon reduction, leading to oxidative stress in cells, which can induce apoptosis in cancer cells.

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Interaction with DNA : The compound's structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.

Antimicrobial Activity

Research has indicated that derivatives of 2,7-Dinitro-9-oxo-9H-fluorene exhibit significant antimicrobial properties against various pathogens. A study demonstrated that certain derivatives showed potent activity against multidrug-resistant strains of bacteria and fungi.

| Compound | Activity | Reference |

|---|---|---|

| 2,7-Dinitro-9-oxo-9H-fluorene | Moderate antibacterial activity against E. coli | |

| Derivative A | Strong antifungal activity against C. albicans |

Anticancer Activity

The anticancer potential of 2,7-Dinitro-9-oxo-9H-fluorene has been explored in several studies:

- Cell Line Studies : In vitro studies using human breast cancer (MCF-7) and lung carcinoma (A549) cell lines have shown that the compound reduces cell viability significantly compared to control treatments.

- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression.

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of 2,7-Dinitro-9-oxo-9H-fluorene on MCF-7 cells over a 72-hour treatment period. The results indicated a significant decrease in cell viability by approximately 65%, accompanied by increased levels of acetylated α-tubulin, suggesting a disruption in microtubule dynamics critical for mitosis.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of various derivatives including 2,7-Dinitro-9-oxo-9H-fluorene against clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa. The study reported minimum inhibitory concentrations (MICs) as low as 8 µg/mL for certain derivatives, highlighting their potential as new antimicrobial agents.

Comparative Analysis

When comparing 2,7-Dinitro-9-oxo-9H-fluorene with similar compounds such as butyl 2,7-dinitrofluorenone derivatives and thiazolidinone-based agents, it is evident that the unique combination of nitro and carbonitrile functionalities enhances its bioactivity.

| Compound Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2,7-Dinitrofluorenes | Moderate | High |

| Thiazolidinone Derivatives | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.